2-[(4-Methylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
The compound “2-[(4-Methylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the piperazine ring and various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The piperazine ring, sulfonyl group, and sulfanyl group could all potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Metabolism and Pharmacokinetics
A study focused on the metabolism of a novel antidepressant, identifying the involvement of cytochrome P450 enzymes in the oxidative metabolism of compounds similar to the one of interest. This research highlights the complex metabolic pathways involved, including the formation of hydroxy-phenyl metabolites, sulfoxides, and benzoic acid derivatives through various cytochrome P450 enzymes (Hvenegaard et al., 2012).
Organocatalysis
Another application area is in organocatalysis, where the α-sulfenylation of substituted piperazine-2,5-diones was performed. This process, involving cinchona alkaloids as Lewis bases and electrophilic sulfur transfer reagents, showcases the compound's role in facilitating chemical synthesis (Dubey et al., 2009).
Antimicrobial Activity
Research into novel sulfonamide compounds incorporating piperazine motifs has shown significant inhibition against carbonic anhydrase isoforms, demonstrating potential in developing unconventional anticancer drugs targeting hypoxia-induced enzymes (Havránková et al., 2018). Additionally, derivatives have been explored for their in vitro antimicrobial activities, highlighting the therapeutic potential of such compounds in combating infectious diseases (Rajkumar et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-18-7-9-20(10-8-18)27-17-21(24)22-12-14-23(15-13-22)28(25,26)16-11-19-5-3-2-4-6-19/h2-11,16H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXJZJMFXYNCDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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